8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is characterized by the presence of a bromine atom at the 8th position of the benzoxazine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity and have been found to interact with targets such as egfr .
Mode of Action
It’s known that benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cancer, including those involving egfr .
Pharmacokinetics
It’s known that the compound is a brown liquid at room temperature .
Result of Action
Similar compounds have shown remarkable anticancer activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzoxazine derivatives have been reported to exhibit a range of biological activities, including anticancer and antibacterial effects
Cellular Effects
Some benzoxazine derivatives have been reported to exhibit anticancer activity against various cancer cell lines
Molecular Mechanism
Some benzoxazine derivatives have been reported to inhibit angiogenesis, which could potentially contribute to their anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of de-brominated benzoxazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated benzoxazine derivatives.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with different substitution pattern and biological activity.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have aryl groups at the 4th position and exhibit different chemical and biological properties.
Uniqueness
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCHIRBNLDKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585699 | |
Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-65-2 | |
Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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